molecular formula C8H11ClN2O2 B13196328 2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride

2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B13196328
M. Wt: 202.64 g/mol
InChI Key: UCLHECQMAKHGBA-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to the presence of both the imidazole and cyclopropane rings. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where rigidity and specific binding interactions are required.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-10-4-9-3-7(10)5-2-6(5)8(11)12;/h3-6H,2H2,1H3,(H,11,12);1H

InChI Key

UCLHECQMAKHGBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CC2C(=O)O.Cl

Origin of Product

United States

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